3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride

Medicinal Chemistry ADME Physicochemical Properties

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride (CAS: 2055389-47-2) is a fluorinated aliphatic amine hydrochloride salt. It features a butane backbone with five fluorine atoms and a chiral center at the C2 position, existing as distinct (R)- and (S)-enantiomers.

Molecular Formula C4H7ClF5N
Molecular Weight 199.55 g/mol
Cat. No. B12862047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride
Molecular FormulaC4H7ClF5N
Molecular Weight199.55 g/mol
Structural Identifiers
SMILESCC(C(C(F)(F)F)(F)F)N.Cl
InChIInChI=1S/C4H6F5N.ClH/c1-2(10)3(5,6)4(7,8)9;/h2H,10H2,1H3;1H
InChIKeyRVMWTUDSTQAFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4,4-Pentafluorobutan-2-amine Hydrochloride: A High-Purity Fluorinated Chiral Amine Building Block


3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride (CAS: 2055389-47-2) is a fluorinated aliphatic amine hydrochloride salt. It features a butane backbone with five fluorine atoms and a chiral center at the C2 position, existing as distinct (R)- and (S)-enantiomers . Its predicted physicochemical properties include a pKa of 6.24±0.50 and a LogP of 1.953 . As a hydrochloride salt, it offers enhanced solid-state stability and handling convenience compared to its free base, making it a preferred building block in medicinal chemistry and material science for introducing a chiral, highly fluorinated alkylamine motif.

Why Generic Alkylamines Cannot Substitute 3,3,4,4,4-Pentafluorobutan-2-amine Hydrochloride in Critical Applications


The profound electron-withdrawing effect of five fluorine atoms dramatically alters the physicochemical profile of this amine compared to non-fluorinated or less-fluorinated analogs. This results in a significantly reduced basicity (pKa ~6.24 vs ~10.6 for sec-butylamine [1]) and a substantially increased lipophilicity (LogP ~1.95 vs ~1.21 for trifluoroethylamine [2]), which are critical for modulating target binding, membrane permeability, and metabolic stability . These differences are not marginal and directly impact performance in specific assays, such as ESI-MS signal enhancement where heptafluorobutylamine outperforms smaller fluorinated amines [3]. Therefore, substituting with a generic or less-fluorinated amine without re-optimization is scientifically unsound and can lead to experimental failure.

Quantitative Differentiation of 3,3,4,4,4-Pentafluorobutan-2-amine Hydrochloride: Evidence for Informed Selection


pKa Reduction: A 4-Log Unit Decrease in Basicity Compared to Non-Fluorinated Analog

The pentafluorinated amine exhibits a predicted pKa of 6.24±0.50 . This represents a decrease of approximately 4.3 pKa units relative to its non-fluorinated counterpart, sec-butylamine, which has a reported pKa of 10.56 (at 25°C) [1]. This shift moves the amine's basicity from the highly protonated (charged) state at physiological pH to a predominantly neutral state, profoundly affecting its behavior in biological systems and synthetic reactions.

Medicinal Chemistry ADME Physicochemical Properties

LogP Increase: Over 60% Higher Lipophilicity than Trifluoroethylamine

The compound's calculated LogP is 1.953 , indicating significantly higher lipophilicity compared to 2,2,2-trifluoroethylamine (LogP = 1.2077) [1]. This 62% increase in lipophilicity directly translates to stronger retention on reversed-phase chromatographic columns and enhanced membrane permeability potential.

Lipophilicity Drug Design Chromatography

Hydrochloride Salt Melting Point Elevation: Solid-State Advantage Over Free Base

Conversion of the free base to the hydrochloride salt is reported to increase the melting point by >50°C compared to the free base . This solid-state property provides a significant advantage in handling, purification, and long-term storage. In contrast, the free base 3,3,4,4,4-pentafluorobutan-2-amine is expected to be a low-melting solid or liquid .

Solid-State Chemistry Purification Formulation

ESI-MS Signal Enhancement: Heptafluorobutylamine (Close Analog) Outperforms Smaller Fluorinated Amines

In a head-to-head study of fluoroalkylamines as ESI-MS ion-interaction reagents, heptafluorobutylamine (HFBAm), a close structural analog, provided the best overall performance, offering a 3–5-fold signal enhancement and up to a 10-fold increase in the retention factor of acids relative to ammonia [1]. Its LogP of 1.7 was superior to trifluoroethylamine (TFEAm, LogP 0.24) and pentafluoropropylamine (PFPAm, LogP 1.1) [1].

Analytical Chemistry Mass Spectrometry Ion-Pairing Reagent

Validated Application Scenarios for 3,3,4,4,4-Pentafluorobutan-2-amine Hydrochloride


Medicinal Chemistry: Tuning Basicity and Lipophilicity in CNS Drug Candidates

The compound's reduced pKa (6.24) and increased LogP (1.95) compared to non-fluorinated alkylamines make it an ideal building block for designing central nervous system (CNS) drugs. These properties favor passive diffusion across the blood-brain barrier by promoting a neutral, lipophilic state at physiological pH, a key requirement for CNS penetration .

Analytical Chemistry: Optimizing Sensitivity in LC-ESI-MS Methods

Based on the demonstrated performance of the closely related heptafluorobutylamine [1], this compound and its analogs are prime candidates for use as novel, volatile cationic ion-interaction reagents. Their incorporation into mobile phases can lead to a 3–5-fold signal enhancement and significantly improved retention for challenging acidic analytes, offering a clear advantage over traditional alkylamine modifiers.

Asymmetric Synthesis: A Chiral Fluorinated Building Block

As a chiral molecule available in both (R)- and (S)-enantiomer forms , this compound serves as a valuable synthon for introducing a stereodefined, highly fluorinated alkylamine moiety into more complex molecules. This is essential for the synthesis of chiral pharmaceuticals and agrochemicals where stereochemistry dictates biological activity.

Procurement and Inventory: Selecting a Stable, High-Purity Solid

The hydrochloride salt form provides a solid-state handling advantage over the free base, with a melting point elevated by >50°C . This, combined with its availability in high purity (≥98%) from multiple vendors , makes it a reliable and convenient choice for chemical procurement, minimizing storage and handling issues associated with volatile or low-melting fluorinated amines.

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